molecular formula C17H12O3 B14321121 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- CAS No. 104079-37-0

1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl-

Cat. No.: B14321121
CAS No.: 104079-37-0
M. Wt: 264.27 g/mol
InChI Key: DKOSUQGUSBHBEW-UHFFFAOYSA-N
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Description

1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is an organic compound that belongs to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- typically involves multi-step organic reactions. One common method is the hydrogenation of indene derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, where indene is subjected to hydrogenation in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated indenes, nitro indenes.

Scientific Research Applications

1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2,3-dihydro-1,2-dimethyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.

    1H-Indene, 1-hexadecyl-2,3-dihydro-: Contains a long alkyl chain, making it more hydrophobic and suitable for different applications.

    2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another indene derivative with distinct substituents affecting its chemical properties.

Uniqueness

1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

104079-37-0

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)acetaldehyde

InChI

InChI=1S/C17H12O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,11H,10H2

InChI Key

DKOSUQGUSBHBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC=O

Origin of Product

United States

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